molecular formula C10H12N2O3S B13492392 N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide

N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide

Cat. No.: B13492392
M. Wt: 240.28 g/mol
InChI Key: MIAZYDZVDHEPCO-UHFFFAOYSA-N
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Description

N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a partially saturated isoindolone core substituted with a methyl group at position 2 and a methanesulfonamide moiety at position 2. This compound is of interest in pharmaceutical and materials chemistry due to its structural similarity to bioactive molecules like apremilast (a PDE4 inhibitor) and other sulfonamide-based therapeutics .

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

N-(2-methyl-1-oxo-3H-isoindol-4-yl)methanesulfonamide

InChI

InChI=1S/C10H12N2O3S/c1-12-6-8-7(10(12)13)4-3-5-9(8)11-16(2,14)15/h3-5,11H,6H2,1-2H3

InChI Key

MIAZYDZVDHEPCO-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=CC=C2NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide typically involves the reaction of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain proteases, thereby reducing inflammation or preventing the proliferation of cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide

These positional isomers differ in the methyl group placement on the benzene ring. Key findings from DFT studies include:

Property N-(2-Methylphenyl)methanesulfonamide N-(3-Methylphenyl)methanesulfonamide
NMR Chemical Shifts (ppm) C7: 128.5; S=O: 3.35 (¹H) C7: 130.2; S=O: 3.40 (¹H)
Vibrational Frequencies (cm⁻¹) S=O stretch: 1145 S=O stretch: 1132
Conformational Energy (kJ/mol) -152.3 -148.9

The 2-methyl isomer exhibits lower conformational energy and distinct NMR/vibrational profiles due to steric and electronic effects of substituent positioning. These differences highlight how structural variations alter electronic distribution and intermolecular interactions .

Apremilast (N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide)

Apremilast shares the isoindol-4-yl backbone but incorporates additional functional groups (ethoxy, methoxy, acetamide). Comparative analysis:

Property Target Compound Apremilast
Molecular Weight ~280 g/mol ~460 g/mol
Key Functional Groups Methanesulfonamide, 2-methyl Acetamide, ethoxy, methoxy
Bioactivity Not reported (speculative) PDE4 inhibition (anti-inflammatory)

Apremilast’s larger size and polar groups enhance solubility and target binding but reduce membrane permeability. The target compound’s simpler structure may offer synthetic advantages or modified pharmacokinetics .

Hydrogen-Bonding Patterns in Sulfonamides

Hydrogen bonding governs crystallization and solubility. The sulfonamide group (-SO₂NH₂) acts as both donor (N-H) and acceptor (S=O). In isoindolone derivatives, the carbonyl oxygen (C=O) provides additional acceptor sites, enabling complex graph set patterns (e.g., R₂²(8) motifs).

Biological Activity

N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide (CAS No. 2336927-21-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that illustrate its effects.

This compound features a unique molecular structure that contributes to its biological activity. The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C10H12N2O3S
Molecular Weight 240.28 g/mol
CAS Number 2336927-21-8
Purity 95%

The compound's structure includes a methanesulfonamide group, which is known for enhancing solubility and bioavailability in pharmaceutical applications.

This compound has been studied for various biological activities, particularly its effects on cellular pathways and potential therapeutic applications. Research indicates that the compound may act through:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Anti-inflammatory Properties : There is evidence to suggest that it may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
  • Antimicrobial Effects : Some studies have shown promising antimicrobial activity against certain bacterial strains, suggesting a role in infection control.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced levels of pro-inflammatory cytokines compared to control groups. The results indicated a potential mechanism involving the modulation of NF-kB signaling pathways.

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound exhibited effective antimicrobial properties with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusMethodologyKey Findings
Anti-inflammatoryAnimal modelReduced pro-inflammatory cytokines
AntimicrobialIn vitro testingEffective against S. aureus and E. coli
Enzymatic inhibitionBiochemical assaysInhibition of specific metabolic enzymes

Q & A

Q. How can computational modeling predict metabolic liabilities and optimize pharmacokinetics?

  • In Silico Tools :
  • CYP450 Metabolism Prediction : Software like StarDrop identifies vulnerable sites (e.g., isoindolinone methyl oxidation to carboxylic acid).
  • MD Simulations : Assess binding mode stability in target pockets (e.g., PDE4 catalytic domain) .
  • Validation : Microsomal stability assays (human liver microsomes) correlate with predictions (e.g., t1/2_{1/2} = 2.5 hours) .

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